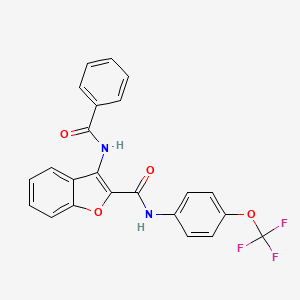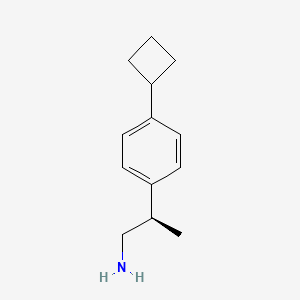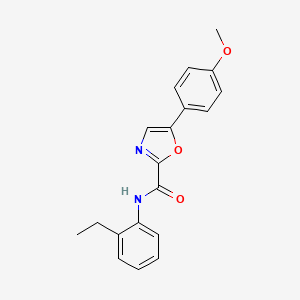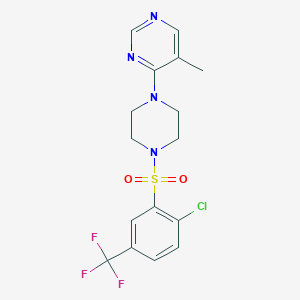
3-benzamido-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-benzamido-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide, also known as TFB-TBOA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzofurans, which are organic compounds that contain a benzene ring fused to a furan ring. TFB-TBOA has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis of Novel Compounds
This compound has been involved in the preparation of novel chemical entities. For example, Xuárez-Marill and Dodd (2007) described the preparation of 4-aryl-beta-carboline-3-carboxamides using a process that included steps like orthodirected metalation and N-methylation, which are fundamental in creating new chemical structures (Xuárez-Marill & Dodd, 2007).
Antimicrobial and Biological Evaluation
A study by Lavanya, Sribalan, and Padmini (2017) synthesized new 3-(glycinamido)-benzofuran-2-carboxamide derivatives, which were then evaluated for their in vitro antimicrobial, anti-inflammatory, and DPPH radical scavenging activities. This demonstrates the compound's potential in developing bioactive chemical entities (Lavanya, Sribalan, & Padmini, 2017).
Synthesis of Star-Shaped Aromatic Polyamides
Yokozawa et al. (2005) conducted research on the synthesis of well-defined star-shaped aromatic polyamides. Their study highlights the versatility of compounds like 3-benzamido-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide in polymer chemistry, specifically in creating complex polyamide structures (Yokozawa et al., 2005).
Catalysis and Chemical Reactions
- Heterogeneous Catalysis Applications: The work by Li et al. (2019) on benzene-1,3,5-tricarboxamides (BTAs) demonstrates the utility of compounds with structures related to this compound in constructing covalent organic frameworks (COFs). These COFs were applied as efficient catalysts for chemical reactions like Knoevenagel condensation (Li et al., 2019).
Neuroprotective and Antioxidant Effects
- Neuroprotective and Antioxidant Activities: Cho et al. (2015) evaluated the neuroprotective and antioxidant activities of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives. Their findings indicated significant protective effects against NMDA-induced excitotoxic neuronal cell damage, highlighting the potential neuroprotective applications of related compounds (Cho et al., 2015).
Synthesis of Benzofurans
- Regiospecific Intramolecular Heterocylization: Karami, Khodabakhshi, and Hashemi (2013) developed an environmentally benign synthesis method for a new class of benzofurans. This method, which involves condensing arylglyoxals, benzamide, and phenolic substrates, showcases the role of similar compounds in the synthesis of complex organic structures (Karami, Khodabakhshi, & Hashemi, 2013).
Wirkmechanismus
Target of Action
The primary target of 3-benzamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide is the RDL GABA receptor . This receptor is a ligand-gated chloride channel found in insects, and it plays a crucial role in inhibiting nerve cell activity. When this receptor is blocked, it leads to hyperexcitation of the nervous system, resulting in the death of the insect .
Mode of Action
This compound acts as an antagonist to the RDL GABA receptors . It binds to the receptor, preventing the normal neurotransmitter (GABA) from activating the receptor. This blockage disrupts the normal functioning of the nervous system in the insect . The site of action of this compound is near G319 in the third transmembrane segment of the RDL GABA receptor .
Biochemical Pathways
The compound affects the GABAergic pathway in insects . Under normal conditions, GABA binds to its receptor, causing an influx of chloride ions into the nerve cell. This influx inhibits the nerve cell’s activity, preventing the transmission of nerve signals. When the compound binds to the rdl gaba receptor, it prevents the influx of chloride ions, leading to hyperexcitation of the nervous system .
Result of Action
The result of the compound’s action is the death of the insect . By blocking the RDL GABA receptors, the compound disrupts the normal functioning of the insect’s nervous system. This disruption leads to hyperexcitation of the nervous system, which is lethal to the insect .
Eigenschaften
IUPAC Name |
3-benzamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F3N2O4/c24-23(25,26)32-16-12-10-15(11-13-16)27-22(30)20-19(17-8-4-5-9-18(17)31-20)28-21(29)14-6-2-1-3-7-14/h1-13H,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBMZLHUDHPIEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2994020.png)

![1-Acetyl-3-{4-[(ethylsulfonyl)amino]phenyl}-5-(2-thienyl)-2-pyrazoline](/img/structure/B2994024.png)
![ethyl 5-amino-1-[5-({[4-(trifluoromethyl)phenyl]amino}carbonyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate](/img/structure/B2994027.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one](/img/structure/B2994028.png)
![(5-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-2-fluorophenyl)boronic acid](/img/structure/B2994029.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[4-(benzyloxy)phenyl]acetamide](/img/structure/B2994030.png)
![7-(2-Chlorophenyl)-2-oxobenzo[d][1,3]oxathiol-5-yl 4-chlorobenzoate](/img/structure/B2994033.png)
![1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(4-methoxyphenyl)urea](/img/structure/B2994034.png)
![N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2994035.png)

![3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]propanehydrazide](/img/structure/B2994039.png)
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-methylthiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2994040.png)
